oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Overview
Description
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and an amine derivativeIt is a white crystalline solid that forms a colorless solution in water . The amine component, N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine, is a more complex structure featuring phenoxyethoxy and prop-2-enyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves multiple steps. Initially, oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid.
Industrial Production Methods
Industrial production of oxalic acid typically involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The amine component can be produced on an industrial scale through similar alkylation and substitution reactions, often using continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: The amine component can undergo reduction reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in metabolic pathways and as a chelating agent.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Used in the production of polymers, resins, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves multiple pathways:
Oxalic Acid: Acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems.
Amine Component: Interacts with various molecular targets, including enzymes and receptors, to exert its biological effects
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid Derivatives: Such as oxalyl chloride and disodium oxalate.
Amine Derivatives: Including other phenoxyethoxy and prop-2-enyl substituted amines
Uniqueness
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its combination of oxalic acid and a complex amine structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .
Properties
IUPAC Name |
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c1-3-10-17(11-4-2)12-13-18-14-15-19-16-8-6-5-7-9-16;3-1(4)2(5)6/h3-9H,1-2,10-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWCGMNDAINZJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOCCOC1=CC=CC=C1)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.